N-(1-Cyclopropylethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopropylethyl)cyclopropanamine is an organic compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . This compound features a cyclopropane ring attached to an amine group, making it a member of the cyclopropylamines, which are known for their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)cyclopropanamine typically involves the reaction of cyclopropylmethylamine with cyclopropylcarbinol under specific conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 25-50°C and a pressure of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and efficiency . The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylethyl)cyclopropanamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures ranging from 0-50°C.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions, temperatures ranging from -10 to 25°C.
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, RNH2), solvents like dichloromethane (CH2Cl2), temperatures ranging from 0-100°C.
Major Products Formed
Oxidation: Cyclopropyl ketones.
Reduction: Cyclopropylamines.
Substitution: Substituted cyclopropylamines.
Scientific Research Applications
N-(1-Cyclopropylethyl)cyclopropanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups . The cyclopropane ring’s strain and reactivity play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a single cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.
Cyclopropylcarbinol: Features a cyclopropyl group attached to a hydroxyl group.
Uniqueness
N-(1-Cyclopropylethyl)cyclopropanamine is unique due to its dual cyclopropane rings, which impart distinct chemical properties and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
N-(1-cyclopropylethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSVPZOUKYTYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.